![molecular formula C11H10N2O B1621478 2-[1-(1H-imidazol-1-yl)vinyl]phenol CAS No. 74204-47-0](/img/structure/B1621478.png)
2-[1-(1H-imidazol-1-yl)vinyl]phenol
Overview
Description
2-[1-(1H-imidazol-1-yl)vinyl]phenol is an organic compound with the molecular formula C11H10N2O It belongs to the class of styrenes and contains both an imidazole ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-imidazol-1-yl)vinyl]phenol typically involves the reaction of imidazole with a suitable vinyl phenol derivative. One common method is the reaction of imidazole with 2-vinylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-imidazol-1-yl)vinyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The vinyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted phenol and imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-[1-(1H-imidazol-1-yl)vinyl]phenol exhibits notable antimicrobial properties. Its imidazole ring is known for interacting with biological systems, making it a candidate for developing new antimicrobial agents. Studies have reported its effectiveness against various bacterial strains, which could lead to potential applications in treating infections caused by resistant bacteria .
Cancer Research
The compound has also been investigated for its anticancer properties. Its ability to inhibit specific pathways involved in cancer cell proliferation has been documented, suggesting that it may serve as a lead compound for the development of novel anticancer drugs. For instance, it has shown promise in inhibiting the growth of certain cancer cell lines in vitro .
Biochemical Applications
Ligand for Biomolecule Studies
this compound is utilized as a ligand in studies involving biomolecule interactions. Its ability to form complexes with proteins and nucleic acids allows researchers to investigate binding affinities and mechanisms of action, which are crucial for understanding biochemical processes at the molecular level .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its structural features enable it to interact with active sites of various enzymes, potentially leading to the development of therapeutic agents that can modulate enzymatic activity. This application is particularly relevant in drug design aimed at conditions where enzyme regulation is required .
Material Science
Polymer Synthesis
In material science, this compound is explored for its role in synthesizing polymeric materials. The compound can be polymerized to create materials with desirable mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and other industrial materials .
Nanotechnology
Recent studies have investigated the use of this compound in nanotechnology, particularly in creating nanoscale materials that exhibit unique optical or electronic properties. Its incorporation into nanomaterials can enhance their functionality in applications such as sensors and drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 2-[1-(1H-imidazol-1-yl)vinyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the imidazole ring can coordinate with metal ions or participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)phenol
- 2-(1H-imidazol-1-yl)benzaldehyde
- 2-(1H-imidazol-1-yl)benzoic acid
Uniqueness
2-[1-(1H-imidazol-1-yl)vinyl]phenol is unique due to the presence of both a vinyl group and a phenol group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structural features also contribute to its diverse applications in various fields of research.
Biological Activity
The compound 2-[1-(1H-imidazol-1-yl)vinyl]phenol is a notable member of the imidazole-containing compounds, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
This compound consists of an imidazole ring linked to a vinyl group and a phenolic moiety. The imidazole structure allows for tautomeric forms, enhancing its reactivity and interaction with biological targets. This compound is soluble in polar solvents, which is advantageous for biological assays.
Imidazole derivatives, including this compound, interact with various biological targets due to their versatile chemical structure. They are known to act as enzyme inhibitors and exhibit antimicrobial properties. Specifically, they can inhibit heme oxygenase-1 (HO-1), which is implicated in oxidative stress responses in cancer cells .
Pharmacological Applications
The compound has been investigated for several pharmacological applications:
- Antimicrobial Activity : Studies have shown that imidazole derivatives possess significant antimicrobial properties against various pathogens, including fungi and bacteria.
- Antitumor Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, particularly when used in combination with other chemotherapeutic agents like doxorubicin .
- Enzyme Inhibition : The compound has been explored as a potential inhibitor for various enzymes, including those involved in inflammatory pathways .
Case Study 1: Antitumor Activity
In a study focusing on melanoma cells, this compound was tested in combination with doxorubicin. The results indicated a synergistic effect, enhancing the cytotoxicity of doxorubicin while reducing its required dosage. This suggests that the compound could be developed as an adjunct therapy in cancer treatment .
Case Study 2: Antimicrobial Properties
Another investigation evaluated the antifungal activity of imidazole derivatives against Candida species. The results indicated that certain derivatives exhibited higher activity than conventional antifungal agents like fluconazole, highlighting the potential of these compounds in treating resistant fungal infections .
Summary of Biological Activities
Biological Activity | Mechanism | IC50 Value |
---|---|---|
Antitumor | HO-1 Inhibition | 10 μM (synergistic with doxorubicin) |
Antimicrobial | Enzyme Inhibition | Varies by strain (e.g., C. albicans MIC = 1.7 μg/mL) |
Anti-inflammatory | Nitric Oxide Production | N/A |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good solubility and stability in physiological conditions, making it suitable for further development as a therapeutic agent. Its interaction with biological macromolecules suggests potential for targeted drug delivery systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2-[1-(1H-imidazol-1-yl)vinyl]phenol and its derivatives?
- Methodological Answer : A two-step synthesis is commonly employed:
Substitution reaction : React substituted 2-bromo-1-phenylethanones with 1H-imidazole in dimethylformamide (DMF) to yield 2-(1H-imidazol-1-yl)-1-phenylethanones.
Reduction : Use sodium borohydride in methanol to reduce the ketone intermediate to the alcohol derivative. For chiral resolution, silica-based cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak OD) are effective .
Alternative routes include nucleophilic substitution (SN) reactions with imidazoles starting from halogenated precursors .
Q. How can structural and electronic properties of this compound be characterized experimentally?
- Methodological Answer :
- FT-IR and NMR : Confirm functional groups (e.g., phenolic -OH, imidazole ring) and stereochemistry.
- X-ray diffraction (XRD) : Resolve crystal structures and intermolecular interactions.
- UV-Vis spectroscopy : Analyze π→π* and charge-transfer transitions, supported by TD-DFT calculations .
- Cyclic voltammetry : Measure redox potentials to assess stability and hole/electron transport capabilities .
Q. What are the primary biological applications explored for this compound?
- Methodological Answer :
- Antifungal activity : Test against Candida species via microdilution assays (MIC90 values). Biphenyl ester derivatives show enhanced activity due to extended aromatic moieties .
- Antimicrobial screening : Use standardized protocols (e.g., CLSI guidelines) against Staphylococcus aureus and Escherichia coli .
Advanced Research Questions
Q. How do computational methods (DFT/TD-DFT) predict the nonlinear optical (NLO) properties of metal complexes derived from this compound?
- Methodological Answer :
- DFT-D3/TD-DFT : Calculate polarizability (α), hyperpolarizabilities (β, γ), and electronic transitions. For example, Pd/Pt complexes exhibit γ values ~12× higher than para-nitroaniline due to metal-ligand charge transfer (MLCT) .
- Reorganization energy (λ) : Compute hole/electron λ values (λh/λe) to evaluate charge transport efficiency. Pt complexes show λh < 0.1 eV, ideal for OLED hole-transport layers .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitro vs. methoxy groups). For instance, HL2 (4-nitrophenyl derivative) shows superior antifungal activity but reduced NLO response in Pt complexes .
- Standardized assays : Control variables like fungal strain (e.g., C. albicans vs. non-albicans) and solvent polarity in MIC tests .
Q. What strategies optimize environmental stability and regulatory compliance for this compound?
- Methodological Answer :
- Hydrolytic stability : Introduce electron-withdrawing groups (e.g., nitro) to reduce oxidation susceptibility .
- EPA compliance : Adhere to TSCA §12(b) reporting requirements for water release thresholds (N = 1) and use EPA-approved toxicity prediction tools (e.g., ECOSAR) .
Q. How does metal chelation enhance optoelectronic properties?
- Methodological Answer :
- MLCT effects : Pd/Pt coordination lowers LUMO energy, increasing polarizability. Zn complexes exhibit bathochromic shifts in UV-Vis spectra, broadening transparency windows .
- Dipole moment tuning : Chelation redistributes electron density, enhancing second-harmonic generation (SHG) efficiency. HL1-Pt shows μ = 9.2 D, suitable for violet LEDs .
Properties
IUPAC Name |
2-(1-imidazol-1-ylethenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(13-7-6-12-8-13)10-4-2-3-5-11(10)14/h2-8,14H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQLCEQBXIBHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384459 | |
Record name | 2-[1-(1H-imidazol-1-yl)vinyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671390 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74204-47-0 | |
Record name | 2-[1-(1H-imidazol-1-yl)vinyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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